Hydrocortisone Aceponate is a synthetic non-halogenated glucocorticoid diester. [, , ] It is classified as a topical corticosteroid, belonging to the group of non-fluorinated double esters. [, ] Hydrocortisone Aceponate serves as a valuable tool in scientific research, particularly in dermatological and immunological studies, for investigating inflammatory processes, wound healing, and immune responses. [, , , , , , , ]
Hydrocortisone aceponate is classified as a synthetic corticosteroid and is derived from hydrocortisone through esterification processes. It is primarily used in dermatological preparations for treating inflammatory skin conditions. The compound is known for its high efficacy at low doses due to its enhanced permeability through the skin, making it suitable for topical applications .
The synthesis of hydrocortisone aceponate involves the esterification of hydrocortisone with acetic acid and propionic acid. This reaction typically requires an acid catalyst to facilitate the esterification process. Key parameters for the synthesis include:
In industrial settings, the synthesis is scaled up while maintaining stringent quality control measures to ensure the purity and stability of the final product .
Hydrocortisone aceponate has the chemical formula and a molecular weight of approximately 460.57 g/mol. The structure features a steroid backbone typical of corticosteroids, with specific functional groups that enhance its pharmacological activity. Notably, it contains:
The molecular structure can be visualized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for detailed characterization .
Hydrocortisone aceponate can undergo several chemical reactions:
These reactions are essential for modifying hydrocortisone aceponate to create derivatives with varying pharmacological properties .
The mechanism of action of hydrocortisone aceponate primarily involves binding to the glucocorticoid receptor, which is located in the cytosol of target cells. Upon binding, the receptor-ligand complex translocates into the nucleus where it interacts with glucocorticoid response elements (GRE) in DNA. This interaction leads to:
This cascade results in reduced inflammation and relief from symptoms associated with corticosteroid-responsive dermatoses .
Hydrocortisone aceponate exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a topical agent.
Hydrocortisone aceponate is widely used in dermatology for various applications:
Hydrocortisone aceponate’s therapeutic efficacy stems from strategic esterification at C-17α and C-21 positions. The orthoester intermediate route enables regioselective propionate and acetate installation, minimizing byproducts. Ethyl orthopropionate reacts with hydrocortisone under acid catalysis (e.g., p-TsOH) to form a cyclic orthoester intermediate at C-17 and C-21, achieving 85% yield. Subsequent cleavage with trisodium citrate–HCl buffer releases the C-17 propionate ester (78% yield), while acetic anhydride with 1,4-diazabicyclo[2.2.2]octane (DABCO) selectively acetylates C-21 (92% yield) [7] [8].
Steglich esterification offers an alternative using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method couples nonsteroidal anti-inflammatory drug (NSAID) carboxylates with hydrocortisone’s C-21 alcohol but requires anhydrous conditions (e.g., dimethylformamide) and generates stoichiometric dicyclohexylurea waste [2]. Catalyst choice critically impacts efficiency: DMAP outperforms pyridine due to superior nucleophilicity, reducing reaction times from 24 h to 8 h [8].
Table 1: Esterification Catalysts and Yields
Catalyst | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|
DMAP | 8 | 92 | Low (<5%) |
Pyridine | 24 | 75 | Moderate (15%) |
DABCO | 12 | 89 | Low (<5%) |
Bioavailability enhancement is further achieved via lipid-polymer hybrid nanoparticles (LPHNs). Encapsulating hydrocortisone aceponate in polycaprolactone (PCL) cores coated with phospholipids (e.g., Phospholipon 90G) improves skin permeation 3.2-fold compared to non-esterified hydrocortisone. The optimized formulation (10 mg/mL phospholipid, 1.5% Tween 80) achieves 89.6% encapsulation efficiency and sustained release over 72 h, reducing systemic absorption [5].
The diester configuration—C-17α propionate and C-21 acetate—confers optimal lipophilicity (LogP 3.3) and metabolic stability. The C-17 propionate extends half-life by resisting esterase hydrolysis, while the C-21 acetate enables rapid tissue conversion to active metabolites. X-ray crystallography reveals a monoclinic crystal lattice stabilized by intramolecular H-bonding between the C-11 hydroxyl and C-20 ketone, minimizing degradation [7].
Figure: Hydrocortisone Aceponate Structure
Steroid backbone with: - C17: -OCOCH₂CH₃ (propionate) - C21: -OCOCH₃ (acetate) - C11: -OH - C3, C20: =O
Accelerated stability studies (40°C/75% RH) show degradation products arise from:
Table 2: Degradation Products Under Stress Conditions
Stress Condition | Major Degradation Product | Structure Change | % Formation |
---|---|---|---|
Acidic (HCl, 60°C) | 17-deoxy-20-oic acid | C-20 oxidation | 12% |
Alkaline (pH 9) | Enol aldehyde (E/Z isomers) | C-17 side-chain rearrangement | 15% |
Oxidative (H₂O₂) | 6β-Hydroxyaceponate | C-6 hydroxylation | 8% |
Stability is maximized in non-aqueous vehicles (e.g., ointments), with crystalline form IV (recrystallized from methanol/dichloromethane) showing superior thermal resilience (decomposition >200°C) compared to amorphous forms [7].
Veterinary-scale synthesis prioritizes cost efficiency via hydrogenation-mediated routes. Cortisone acetate undergoes microbial 11β-hydroxylation (Arthrobacter simplex) followed by Pd/C-catalyzed hydrogenation (50 psi H₂) to hydrocortisone acetate. Subsequent esterification uses acetic anhydride without solvents, achieving 90% purity but requiring charcoal purification to remove Pd residues [8].
Dermatological-grade synthesis employs high-purity orthoester routes to minimize genotoxic impurities (e.g., sulfonate esters). Key process parameters include:
Table 3: Synthetic Pathway Comparison
Parameter | Veterinary Pathway | Dermatological Pathway |
---|---|---|
Starting Material | Cortisone acetate | Hydrocortisone (plant-derived) |
11β-Hydroxylation | Microbial (A. simplex) | Not required |
Key Step | Hydrogenation (Pd/C) | Orthoester cleavage |
Solvent Use | Low (neat Ac₂O) | High (DMF, acetone) |
Purity | 90-92% | >99.5% |
Waste Generation | 0.8 kg/kg API | 1.5 kg/kg API |
Green chemistry metrics reveal trade-offs: the veterinary route has lower E-factor (3.2 vs. 5.1) but uses hazardous Pd/C, while dermatological synthesis employs recyclable solvents (e.g., DMF recovery >70%) [8]. Plant-derived hydrocortisone (e.g., from Allamanda violacea) offers sustainable starting material but requires chromatographic purification, limiting batch scalability [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0